molecular formula C16H19Cl2N B12681683 (S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride CAS No. 97403-86-6

(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride

Cat. No.: B12681683
CAS No.: 97403-86-6
M. Wt: 296.2 g/mol
InChI Key: AZHIWDHKTLJHSM-MELYUZJYSA-N
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Description

(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and its potential use in pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride typically involves the reaction of benzyl chloride with alpha-methylphenethylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced crystallization methods and continuous flow reactors are often employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: A similar compound with a different stereochemistry, used as a decongestant and bronchodilator.

    Pseudoephedrine: Another stereoisomer of ephedrine, commonly used in cold medications.

    Methamphetamine: A structurally related compound with potent stimulant effects.

Uniqueness

(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its selective binding to molecular targets and potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

97403-86-6

Molecular Formula

C16H19Cl2N

Molecular Weight

296.2 g/mol

IUPAC Name

(1S,2S)-N-benzyl-1-chloro-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C16H18ClN.ClH/c1-13(16(17)15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14;/h2-11,13,16,18H,12H2,1H3;1H/t13-,16+;/m0./s1

InChI Key

AZHIWDHKTLJHSM-MELYUZJYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)Cl)NCC2=CC=CC=C2.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)Cl)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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